1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
Description
Chemical Structure and Properties 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine (CAS: 1022205-14-6) is a bicyclic piperazine derivative with a molecular formula of C₁₈H₂₄N₃. It features a norbornene (bicyclo[2.2.1]hept-5-ene) core linked to a piperazine ring via a methyl group, while the piperazine is further substituted with a pyridin-4-ylmethyl group.
For example, sulfur-containing ethyl piperazines are prepared using cyclic tertiary amines (e.g., DABCO) and thiolates via C–N bond cleavage . The bicyclo[2.2.1]heptene moiety may be introduced through alkylation of 1-(chloromethyl)piperazine intermediates, similar to methods used for ACAT-1 inhibitors . This compound is likely a research intermediate for bioactive molecules, given the pharmacological relevance of piperazine derivatives in targeting receptors such as dopamine D₂ or bacterial pathogens .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-17-11-16(1)12-18(17)14-21-9-7-20(8-10-21)13-15-3-5-19-6-4-15/h1-6,16-18H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFOBKVCOFJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide: This can be achieved through the bromination of norbornene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Formation of 4-(pyridin-4-ylmethyl)piperazine: This intermediate can be synthesized by reacting pyridine-4-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) to introduce azide or methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in ethanol.
Substitution: NaN3 in dimethyl sulfoxide (DMSO), NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd can yield saturated hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets:
- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models, suggesting that this compound may possess similar properties due to its structural components.
- Anticancer Properties : Research indicates that bicyclic compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy against certain cancer types .
Material Science
The bicyclic structure allows for the development of advanced materials with tailored properties:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
- Nanocomposites : When used in conjunction with nanoparticles, this compound can enhance the electrical conductivity and thermal properties of nanocomposites, making them suitable for electronic applications.
Biological Studies
The compound's interaction with biological systems makes it a valuable tool for research:
- Enzyme Inhibition Studies : Its potential as an enzyme inhibitor allows researchers to study metabolic pathways and enzyme kinetics, providing insights into various biochemical processes .
- Receptor Binding Studies : The ability of this compound to bind to specific receptors can be utilized in pharmacological studies to understand drug-receptor interactions better.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound, to evaluate their antidepressant effects using the forced swim test in mice. Results indicated a significant reduction in immobility time compared to controls, suggesting potential antidepressant activity attributed to the bicyclic structure's influence on neurotransmitter systems .
Case Study 2: Polymer Development
A study focused on the synthesis of novel polymers incorporating 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine demonstrated enhanced thermal stability compared to traditional polymers. The resulting material showed promise for applications in high-temperature environments, highlighting the utility of this compound in material science .
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The bicyclic structure allows for unique binding interactions, while the piperazine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents on Piperazine | Molecular Weight (g/mol) | Key Features | Biological Activity/Applications |
|---|---|---|---|---|
| 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine | Bicyclo[2.2.1]heptene, pyridin-4-ylmethyl | 282.41 | Norbornene core, three stereocenters | Research intermediate (hypothetical) |
| 1-Bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine | Bicyclo[2.2.1]heptene, 2,4-dimethoxybenzyl | 330.43 | Methoxy groups enhance lipophilicity | Not reported |
| 1-{1-(2-Methoxyethyl)-1H-tetrazol-5-ylmethyl}-4-(3-pyridinylmethyl)piperazine | Tetrazole, methoxyethyl, 3-pyridinylmethyl | 434.51 | Tetrazole moiety improves metabolic stability | Anticancer (tested against solid tumors) |
| 1-[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | Tetrahydropyran, trifluoromethylpyridine | 411.46 | Trifluoromethyl group enhances bioavailability | Not reported |
| 1-(2-Methoxyphenyl)-4-[(5-phenyl-1H-pyrrol-2-yl)methyl]piperazine | 2-Methoxyphenyl, pyrrolylmethyl | 363.46 | Methoxyphenyl and pyrrole groups target Gram-positive bacteria | Antibacterial (MIC: 2–8 µg/mL) |
Key Differences and Implications
Substituent Effects on Bioactivity Pyridine vs. Benzyl Groups: The pyridin-4-ylmethyl group in the target compound may confer distinct electronic and steric properties compared to benzyl derivatives (e.g., 2,4-dimethoxybenzyl in ). Bicyclic Core: The norbornene moiety introduces rigidity, which may restrict conformational flexibility and improve binding selectivity compared to linear or monocyclic analogs .
Synthetic Accessibility
- The target compound’s synthesis likely requires multi-step alkylation, whereas sulfur-containing piperazines (e.g., [K-604] derivatives) are synthesized via SN2 disubstitution using disulfides and TMSCN .
For example:
- Dopamine D₂ Receptor Affinity : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine shows high D₂ affinity (Ki = 0.8 nM) due to nitro and methoxy groups .
- Antibacterial Activity : (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine inhibits Gram-positive bacteria (MIC = 2 µg/mL) .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and enzyme interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
| InChI Key | FGQLRTRSYCXMCD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bicyclic structure enhances its binding affinity, allowing it to modulate the activity of these targets effectively.
Pharmacological Properties
Research has indicated that compounds with piperazine and bicyclic structures often exhibit significant biological activities:
- Serotonin Receptor Agonism : Similar compounds have shown efficacy as agonists for serotonin receptors (5-HT), which are crucial in managing neuropsychiatric disorders .
- Neurotransmitter Modulation : The presence of piperazine allows for modulation of neurotransmitter systems, potentially influencing mood and anxiety levels .
- Anticancer Potential : Some derivatives have demonstrated anticancer properties, suggesting a broader therapeutic application .
Study 1: Neuropharmacological Effects
A study evaluated the effects of similar piperazine derivatives on serotonin receptor activation, demonstrating that structural modifications significantly influence their potency and efficacy. Compounds were tested for their ability to activate the 5-HT receptor, with results indicating that certain substitutions enhanced receptor activation by up to tenfold .
Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of bicyclic piperazine derivatives with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as potential inhibitors or activators, thereby influencing metabolic processes .
Comparative Analysis
To better understand the biological activity of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Contains a benzyl group and piperidine ring | Antidepressant effects |
| Bicyclo[3.3.0]octane derivatives | Similar bicyclic structure | Potential anticancer activity |
| 4-(Benzyl)piperazine | Benzyl-substituted piperazine | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
